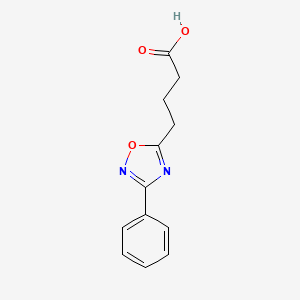

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS: 875164-21-9) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a butanoic acid chain at position 3. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.23 g/mol . The compound is slightly soluble in chloroform, methanol, and DMSO, and it is primarily utilized in research applications, particularly in enzymology and inhibitor studies . Notably, its sodium salt (OXA) has demonstrated inhibitory activity against 3-hydroxykynurenine transaminase (HKT) in mosquitoes, with IC₅₀ values ranging from 35–340 μM via a noncompetitive mechanism .

Properties

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTVBDKRHBBHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or zinc chloride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .

Chemical Reactions Analysis

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid" are not available within the provided search results, the following information highlights potential applications and research directions for similar compounds:

Scientific Research Applications

1,2,4-Oxadiazole derivatives have demonstrated anti-inflammatory activity, but should be devoid of any genotoxic side effects .

- Genotoxicity Studies: 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid (POPA), a related compound, showed no mutagenic activity in the Ames test, but a weak SOS response induction on Chromotest . Chemical modifications can reduce this response .

- Synthesis of Novel Compounds: Substituted-phenyl1,2,4-oxadiazol-5-yl derivatives have been synthesized for various applications .

- Biological Activities: Compounds containing a 1,3,4-oxadiazole motif (similar to 1,2,4-oxadiazole) possess diverse biological activities, including analgesic, anticonvulsant, and antibacterial properties .

Safety and Hazards

this compound is classified with the following hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Structural and Chemical Information

this compound has the molecular formula C12H12N2O3 . Key identifiers include :

- SMILES: C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O

- InChI: InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)

- InChIKey: MZTVBDKRHBBHNR-UHFFFAOYSA-N

- CAS No.: 875164-21-9

Predicted Collision Cross Section

Predicted collision cross sections for this compound adducts :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 233.09208 | 150.9 |

| $$M+Na]+ | 255.07402 | 163.3 |

| $$M+NH4]+ | 250.11862 | 157.3 |

| $$M+K]+ | 271.04796 | 160.0 |

| $$M-H]- | 231.07752 | 153.3 |

| $$M+Na-2H]- | 253.05947 | 157.1 |

| $$M]+ | 232.08425 | 153.1 |

| $$M]- | 232.08535 | 153.1 |

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is implicated in diabetic complications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth .

Comparison with Similar Compounds

4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid

- Molecular Formula : C₁₃H₁₄N₂O₄ (MW: 262.26 g/mol) .

- Key Differences : The addition of a 3-methoxy group on the phenyl ring increases hydrophobicity and steric bulk compared to the parent compound. This modification may enhance membrane permeability but reduce solubility in polar solvents like water.

- Applications : While its biological activity remains underexplored, methoxy-substituted analogues are often pursued for improved pharmacokinetic profiles .

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid (CAS: 876721-15-2)

- This positional isomerism can significantly impact target selectivity .

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid

Physicochemical Properties Comparison

Biological Activity

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid is an organic compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

- CAS Number : 875164-21-9

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

2. Aldose Reductase Inhibition

The compound has been studied for its potential as an aldose reductase inhibitor , which is crucial in managing diabetic complications. By inhibiting this enzyme, the compound may prevent the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in diabetic patients. This mechanism is particularly relevant in preventing complications associated with diabetes mellitus.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies :

-

Aldose Reductase Inhibition :

- In vitro assays demonstrated that the compound inhibited aldose reductase activity significantly at concentrations as low as 20 µM . This inhibition was confirmed through kinetic studies showing a competitive inhibition pattern.

- Genotoxicity Assessment :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid | Structure | Higher antibacterial activity | Chlorine substitution enhances potency |

| 4-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid | Structure | Moderate anti-inflammatory effects | Methyl group affects reactivity |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and microbial targets:

- Aldose Reductase : The compound binds to the active site of aldose reductase, inhibiting its function.

- Antimicrobial Action : It disrupts cell membrane integrity in bacteria and fungi, leading to cell lysis.

Q & A

Q. What are the optimized synthetic routes for 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid?

The synthesis typically involves Boc-protection of para-aminobenzoic acid derivatives, followed by microwave-assisted cyclization with hydroxylamine derivatives to form the oxadiazole ring. Post-cyclization, acidic deprotection (e.g., trifluoroacetic acid) yields the final product. Key steps include precise control of reaction time, temperature (e.g., 100°C for microwave steps), and stoichiometric ratios of coupling agents like EDC/HOBt .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- 1H-NMR : Look for characteristic peaks such as the Boc-protected amine (δ ~1.45 ppm, singlet for tert-butyl) and aromatic protons (δ ~7.2–8.0 ppm for phenyl groups).

- IR : Confirm the presence of carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) and oxadiazole C=N stretches (~1600–1650 cm⁻¹). Comparative analysis with intermediates (e.g., Boc-protected precursors) is critical to validate functional group transformations .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT116, MCF7) with IC₅₀ calculations.

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and SOS response assays to evaluate mutagenic potential .

- Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) affect bioactivity?

Comparative studies show that fluorination at the phenyl ring enhances metabolic stability and target affinity. For example, 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid derivatives exhibit improved inhibitory activity against matrix metalloproteinases (MMPs) compared to non-fluorinated analogs. Computational docking (e.g., AutoDock Vina) can rationalize these effects by analyzing ligand-receptor interactions .

Q. What methodological strategies resolve contradictions in cytotoxicity data across studies?

- Dose-Response Validation : Ensure IC₅₀ values are derived from ≥5 concentrations tested in triplicate.

- Cell Line Authentication : Use STR profiling to rule out cross-contamination.

- Assay Standardization : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity). Discrepancies may arise from differences in cell viability assays (e.g., MTT vs. ATP-based luminescence) or batch-to-batch compound purity .

Q. How can this compound be utilized in covalent probe design for target identification?

The carboxylic acid moiety enables conjugation to amine-reactive probes (e.g., NHS esters). For example, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide derivatives (ST-1426) serve as covalent ligands for labeling sphingosine-1-phosphate receptors (S1P1). Validate probe specificity using competitive binding assays with unmodified parent compounds .

Q. What crystallographic approaches are suitable for elucidating its binding mode?

- Small-Molecule Crystallography : Use SHELX programs (SHELXL for refinement) to solve single-crystal structures.

- Protein-Ligand Complexes : Co-crystallize with target proteins (e.g., MMP-9) and collect high-resolution data (≤1.5 Å). Key challenges include achieving suitable crystal packing for the flexible butanoic acid chain .

Methodological Recommendations

- Contradictory Bioactivity Data : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to distinguish direct target effects from off-target interactions.

- Probe Design : Incorporate fluorescent tags (e.g., BODIPY) via the butanoic acid carboxylate for live-cell imaging .

- Crystallography : Optimize crystallization conditions using PEG-based screens and additive screening (e.g., L-proline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.